N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea
Description
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a urea derivative characterized by a tert-butyl group on one nitrogen atom and a substituted phenyl ring on the other. The phenyl group is further functionalized with a 2-oxo-5-(trifluoromethyl)pyridinylmethyl moiety, contributing to its unique physicochemical and biological properties .
Properties
IUPAC Name |
1-tert-butyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-17(2,3)23-16(26)22-14-7-4-12(5-8-14)10-24-11-13(18(19,20)21)6-9-15(24)25/h4-9,11H,10H2,1-3H3,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYYPHSTYECEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a urea moiety linked to a phenyl group and a pyridine derivative with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to modulate protein kinase enzymatic activity. Protein kinases play crucial roles in cellular signaling pathways, and their modulation can impact processes such as cell proliferation, differentiation, and apoptosis. In particular, the presence of the pyridine ring may facilitate interactions with specific protein targets, enhancing the compound's efficacy in therapeutic applications.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, research involving docking studies and synthesis of related compounds indicated that these derivatives could inhibit cancer cell proliferation through targeted action on specific kinases involved in tumor growth regulation .
In Vitro Studies
In vitro assays have shown that the compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical) | 8.3 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These results suggest that the compound's structural features contribute to its ability to disrupt critical cellular processes in cancer cells.
Study 1: Synthesis and Evaluation
A study conducted on a series of diaryl urea derivatives, including this compound, revealed promising results in terms of anticancer activity. The synthesized compounds were evaluated for their ability to inhibit specific kinases associated with cancer progression, demonstrating that modifications in the urea structure significantly impacted their biological efficacy .
Study 2: Docking Studies
Docking studies have been employed to predict the binding affinity of this compound to various kinase targets. These computational analyses indicated strong interactions with key residues within the active sites of target proteins, suggesting a mechanism by which the compound may exert its biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group in the target compound enhances lipophilicity compared to simpler urea derivatives. For example:
*Estimated based on structural analogs in ; †Inferred from similar tert-butyl-containing compounds ; ‡Predicted via Chemaxon.
- Molecular Weight : The target compound’s molecular weight (~387) aligns with mid-sized drug-like molecules, whereas simpler agrochemicals like fluometuron (MW = 232) prioritize smaller sizes for systemic distribution .
Key Structural Differentiators
Tert-butyl vs. Phenyl : The tert-butyl group in the target compound improves metabolic stability compared to phenyl-substituted analogs (e.g., ), which are more prone to oxidative degradation .
Trifluoromethylpyridinyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
